Epiisopiloturine

Description

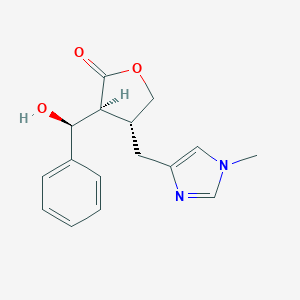

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLOSKHCXIYWIO-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219627 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69460-80-6 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Extraction, and Purification Methodologies of Epiisopiloturine

Industrial-Scale Extraction Processes from Plant Biomass

The industrial recovery of epiisopiloturine is integrated into the processing of jaborandi leaves for its primary alkaloid, pilocarpine (B147212). The process is designed to handle large quantities of raw plant material efficiently. A documented industrial procedure starts with a batch of 1,500 kg of dried jaborandi leaves to yield approximately 2 kg of pure this compound. nih.govplos.org

The initial step involves a solid-liquid extraction designed to draw out the total alkaloid content from the plant material. nih.govsemanticscholar.org This process begins with the alkalinization of the jaborandi leaves using a potassium carbonate solution. nih.govplos.org Following this, the alkaloids are extracted using a combination of toluene (B28343) and methylene (B1212753) chloride. nih.govplos.orgnih.gov This solvent mixture effectively dissolves the alkaloids from the basic plant matrix.

The resulting organic phase, which contains the extracted alkaloids, then undergoes a liquid-liquid extraction with an aqueous solution of sulfuric acid. nih.govplos.orgsemanticscholar.org This step transfers the alkaloids from the organic solvent to the aqueous phase by converting them into their sulfate (B86663) salts, which are water-soluble. nih.govplos.org This procedure typically yields a large volume, such as 250 liters of the acidic aqueous solution, containing the alkaloid salts. nih.govplos.orgsemanticscholar.org

The acidic aqueous solution containing the this compound sulfate salt is subjected to several purification and enrichment steps to remove impurities. nih.gov The solution is first cooled and then alkalinized with ammonium (B1175870) hydroxide. nih.govplos.orgsemanticscholar.org This neutralization step is followed by treatment with activated carbon and diatomaceous sand, which serve to adsorb and filter out various impurities. nih.govplos.orgsemanticscholar.org

Further purification involves dissolving the impure this compound in an aqueous solution of hydrochloric acid, converting it to its hydrochloride salt, and filtering it through a pressure lentil filter. nih.govplos.org The resulting filtrate is once again alkalinized with ammonium hydroxide, which causes the neutral form of this compound to precipitate out of the solution. nih.govplos.org This precipitate is collected by filtration under reduced pressure, yielding a crude but significantly enriched this compound product ready for final separation. nih.govplos.org

Table 1: Summary of Industrial Extraction and Purification Steps for this compound

| Step | Action | Reagents/Materials Used | Purpose | Reference |

|---|---|---|---|---|

| 1 | Alkalinization of Biomass | Potassium Carbonate | Prepares leaves for alkaloid extraction. | nih.govplos.orgsemanticscholar.org |

| 2 | Solid-Liquid Extraction | Toluene, Methylene Chloride | Extracts total alkaloids from leaves into an organic phase. | nih.govplos.orgsemanticscholar.org |

| 3 | Liquid-Liquid Extraction | Sulfuric Acid (aqueous) | Transfers alkaloids to an aqueous phase as sulfate salts. | nih.govplos.orgsemanticscholar.org |

| 4 | Alkalinization & Adsorption | Ammonium Hydroxide, Activated Carbon, Diatomaceous Sand | Neutralizes the extract and removes impurities. | nih.govplos.orgsemanticscholar.org |

| 5 | Acidification & Filtration | Hydrochloric Acid, Pressure Lentil Filter | Converts EPI to hydrochloride salt and filters particulates. | nih.govplos.org |

Advanced Chromatographic Separation and Isolation Techniques

The definitive step to achieve high-purity this compound involves advanced chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netresearchgate.net This method is essential for separating this compound from other structurally similar alkaloids, including its diastereomer, pilocarpine. nih.govresearchgate.netresearchgate.net

In an industrial setting, preparative HPLC is employed. nih.gov A crude this compound solution (e.g., at 100 mg/L) is injected in large volumes (1000 µL) onto a reversed-phase column, such as a LiChrospher 60 RP Select B. nih.govplos.orgsemanticscholar.orgcabidigitallibrary.org The separation is carried out using a specific mobile phase, with one documented method utilizing a 367.59 mM potassium phosphate (B84403) solution adjusted to a pH of 2.5. plos.orgsemanticscholar.org The column temperature is maintained at 50°C to ensure consistent separation. researchgate.net

During the process, 500 mL fractions are collected. nih.govplos.orgsemanticscholar.org The fractions containing the purified this compound are then combined, alkalinized to a pH between 9.0 and 9.5, and subjected to a final liquid-liquid extraction with chloroform (B151607). nih.govplos.orgsemanticscholar.org The resulting organic phase is evaporated under a vacuum to yield the final, highly pure this compound. nih.govplos.orgsemanticscholar.org The purity, which can exceed 98%, is verified using analytical HPLC and electrospray ionization mass spectrometry (ESI/Ion Trap). nih.govresearchgate.netplos.org

Table 2: Parameters for Preparative HPLC Purification of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Preparative High-Performance Liquid Chromatography (HPLC) | nih.govresearchgate.net |

| Stationary Phase (Column) | LiChrospher 60 RP Select B (250 x 4.6 mm, 5 µm) | plos.orgsemanticscholar.orgcabidigitallibrary.org |

| Mobile Phase | 367.59 mM Potassium Phosphate (aqueous) | plos.orgsemanticscholar.org |

| pH of Mobile Phase | 2.5 | plos.orgsemanticscholar.org |

| Column Temperature | 50°C | researchgate.net |

| Injection Volume | 1000 µL | nih.govplos.orgsemanticscholar.org |

| Detection Wavelength | 216 nm | researchgate.net |

| Final Isolation Step | Liquid-liquid extraction with chloroform after alkalinization | nih.govplos.orgsemanticscholar.org |

Optimization Strategies for Yield and Purity

The entire industrial process for isolating this compound is a strategically optimized workflow designed to maximize both yield and purity from a large starting biomass. nih.gov The initial broad-spectrum solvent extraction ensures a high recovery of total alkaloids from the plant matrix. nih.govplos.org

The subsequent series of acid-base extractions represents a classic and highly effective chemical optimization for separating basic compounds like alkaloids from the vast array of other neutral or acidic substances present in the crude plant extract. nih.govsemanticscholar.org The inclusion of activated carbon and diatomaceous sand treatment is a targeted step to remove pigments and other interfering compounds that could complicate the final chromatographic separation. nih.govplos.org

The key to achieving greater than 98% purity is the use of preparative HPLC, a high-resolution technique capable of separating closely related diastereomers. nih.govnih.gov Continuous quality control, using analytical HPLC at various stages of the process, allows for monitoring the enrichment of this compound and the removal of impurities like pilocarpine. nih.govresearchgate.netresearchgate.net This systematic, multi-step approach, combining bulk chemical extractions with fine chromatographic separation, results in a robust and efficient method for producing high-purity this compound on an industrial scale, achieving a yield of around 2 kg from an initial 1,500 kg of leaves. nih.govplos.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pilocarpine |

| Toluene |

| Methylene Chloride |

| Potassium Carbonate |

| Sulfuric Acid |

| Ammonium Hydroxide |

| Hydrochloric Acid |

| Chloroform |

Advanced Spectroscopic and Structural Characterization of Epiisopiloturine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in confirming the molecular structure of epiisopiloturine. Both ¹H and ¹³C NMR spectra have been acquired, providing a detailed map of the proton and carbon environments within the molecule. nih.govresearchgate.net

In studies, ¹H and ¹³C NMR spectra were recorded in deuterated methanol/chloroform (B151607) solutions. nih.govresearchgate.net The resulting chemical shifts and coupling constants allow for the unambiguous assignment of each hydrogen and carbon atom in the this compound structure. These experimental data are further corroborated by theoretical simulations using Density Functional Theory (DFT), which can predict the NMR spectra based on the molecule's computed structure. nih.gov This dual approach of experimental measurement and theoretical calculation provides a high degree of confidence in the structural assignments.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: The following table is a representative example of the type of data obtained from NMR spectroscopy. Specific chemical shifts are dependent on experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0-7.5 | 120-130 |

| Imidazole (B134444) CH | 6.8-7.6 | 115-140 |

| CH-OH | 4.5-5.0 | 70-80 |

| Lactone CH₂ | 4.0-4.5 | 65-75 |

| N-CH₃ | 3.6-3.8 | 30-40 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) mass spectrometry has been successfully employed to confirm the molecular mass of this compound. nih.govresearchgate.net

The analysis of this compound using ESI in positive ion mode reveals a pseudo-molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 287.1 Da. plos.orgplos.orgresearchgate.net This finding is consistent with the elemental composition of this compound. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS or MSⁿ), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a "molecular fingerprint" for the compound. plos.org

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| MS Stage | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| MS¹ | - | 287.1 [M+H]⁺ | - |

| MS² | 287.1 | 269.1 | H₂O |

| MS³ | 269.1 | 251.0 | H₂O |

| MS³ | 269.1 | 168.06 | C₇H₇O |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

The FT-IR and Raman spectra of this compound have been recorded and analyzed. nih.gov The positions and intensities of the absorption bands and scattered light provide a unique "fingerprint" of the molecule, allowing for the identification of key functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone ring, aromatic rings (C=C), and the imidazole moiety. The interpretation of these experimental spectra is greatly enhanced by computational simulations, often using DFT, which can calculate the vibrational frequencies and intensities, aiding in the precise assignment of the observed bands. nih.gov

Table 3: Representative Vibrational Spectroscopy Data for this compound Note: This table provides a general overview of expected vibrational modes. Precise peak positions can vary.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3400 | O-H stretch (hydroxyl) | FT-IR |

| ~3100 | Aromatic C-H stretch | FT-IR, Raman |

| ~2900 | Aliphatic C-H stretch | FT-IR, Raman |

| ~1750 | C=O stretch (lactone) | FT-IR |

| ~1600 | Aromatic C=C stretch | FT-IR, Raman |

| ~1500 | Imidazole ring vibrations | FT-IR, Raman |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound, providing an unambiguous determination of its solid-state structure and stereochemistry. nih.govresearchgate.net

The XRD analysis revealed that the this compound molecule exhibits a parallel alignment of its benzene (B151609) and methyl-imidazole rings. nih.govresearchgate.net The interplanar spacing between these rings was determined to be 3.758 Å, which is indicative of a π-π stacking interaction. nih.govresearchgate.net The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 915132, making this detailed structural information publicly accessible. plos.org

Table 4: Crystallographic Data Summary for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data available from CCDC |

| Space Group | Data available from CCDC |

| Unit Cell Dimensions | *Data available from CCDC |

| Interplanar Spacing (Benzene-Imidazole) | 3.758 Å |

| CCDC Deposition Number | 915132 |

\Detailed unit cell parameters can be obtained from the Cambridge Crystallographic Data Centre.*

Computational Chemistry Approaches for Structural and Electronic Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial and synergistic role in the structural characterization of this compound. nih.gov DFT calculations are used to simulate various spectroscopic properties, which can then be compared with experimental data to validate the proposed structure.

As mentioned, DFT has been used to simulate the NMR, infrared, and Raman spectra of this compound. nih.gov These theoretical spectra aid in the assignment of experimental signals and provide a deeper understanding of the molecule's vibrational and electronic properties. nih.gov Furthermore, DFT calculations can be used to optimize the molecular geometry, providing structural parameters that can be compared with those obtained from X-ray diffraction. plos.org These computational approaches also allow for the investigation of electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity.

Table 5: Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Derived Properties |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| DFT | NMR Spectra Simulation | Predicted ¹H and ¹³C chemical shifts |

| DFT | Vibrational Spectra Simulation | Predicted IR and Raman frequencies and intensities |

| DFT | Electronic Structure Analysis | HOMO-LUMO energies, molecular electrostatic potential |

Pharmacological and Biological Activities of Epiisopiloturine

Anti-inflammatory and Antinociceptive Research

Studies have demonstrated that epiisopiloturine possesses significant anti-inflammatory and pain-reducing (antinociceptive) properties in various experimental models. nih.govresearchgate.net

This compound has been shown to effectively modulate the inflammatory response in microglial cells, which are the primary immune cells of the central nervous system. nih.govresearchgate.net In studies using the BV-2 microglial cell line, this compound demonstrated potent anti-inflammatory effects when the cells were stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory reaction. nih.govnih.gov

Pretreatment with this compound significantly curtailed the proinflammatory response triggered by LPS. nih.gov This was observed through a marked decrease in the production of nitric oxide (NO), a key inflammatory mediator. nih.govfrontiersin.org Importantly, investigations into the viability of these cells showed that this compound, at concentrations effective for its anti-inflammatory activity, did not cause toxicity to the BV-2 cells. nih.govresearchgate.net The mechanism behind this anti-inflammatory action involves the inhibition of key signaling pathways. Research indicates that this compound interferes with the TLR4/NF-κB-MAPK signaling pathway, which is crucial for initiating the inflammatory cascade in microglia. nih.govnih.gov The alkaloid was found to inhibit the expression of Toll-like receptor 4 (TLR4) and the subsequent phosphorylation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like JNK and ERK1/2. nih.gov

This compound's anti-inflammatory properties are further evidenced by its ability to reduce the production of various pro-inflammatory molecules. In LPS-stimulated BV-2 microglial cells, this compound treatment led to a significant decrease in the expression of the inducible nitric oxide synthase (iNOS) protein, the enzyme responsible for producing large amounts of nitric oxide during inflammation. nih.gov

Furthermore, the alkaloid effectively curbed the release of key pro-inflammatory cytokines. nih.gov Specifically, treatment with this compound at a concentration of 25 μg/mL resulted in a 40% reduction in Interleukin-6 (IL-6) and a 34% reduction in Tumor Necrosis Factor-alpha (TNF-α) production in BV-2 cells. nih.gov However, it did not alter the levels of the anti-inflammatory cytokine IL-10, suggesting a specific action on pro-inflammatory pathways. nih.gov In other models, such as carrageenan-induced peritonitis in mice, this compound administration also reduced the levels of TNF-α and Interleukin-1β (IL-1β) in the peritoneal fluid. nih.govscispace.com

| Pro-inflammatory Mediator | Model System | Effect of this compound | Reference |

| Nitric Oxide (NO) | LPS-stimulated BV-2 cells | Significant reduction | nih.gov |

| iNOS Protein | LPS-stimulated BV-2 cells | Decreased expression | nih.gov |

| TNF-α | LPS-stimulated BV-2 cells | 34% reduction | nih.gov |

| IL-6 | LPS-stimulated BV-2 cells | 40% reduction | nih.gov |

| TNF-α | Carrageenan-induced peritonitis (mice) | Reduction | nih.govscispace.com |

| IL-1β | Carrageenan-induced peritonitis (mice) | Reduction | nih.govscispace.com |

The anti-inflammatory activity of this compound has been confirmed in animal models. nih.gov In studies using carrageenan-induced paw edema in mice, a standard model for acute inflammation, pretreatment with this compound significantly reduced the swelling of the paw. nih.govscispace.com The compound was also effective against edema induced by other inflammatory agents like dextran (B179266) sulfate (B86663) and serotonin. scispace.com

In the model of carrageenan-induced peritonitis, which involves the migration of immune cells to the abdominal cavity, this compound administration led to a reduction in the total number of leukocytes, including neutrophils. scispace.com This was accompanied by a decrease in the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration. nih.govscispace.com Research on naproxen-induced gastrointestinal damage in rats showed that this compound provided protection by decreasing pro-inflammatory cytokines and reducing oxidative stress. nih.gov The antinociceptive effects were evaluated using the acetic acid-induced writhing test and the formalin test, where this compound demonstrated a significant reduction in pain-related behaviors. nih.govscispace.com

Antiparasitic Efficacy Studies

Beyond its anti-inflammatory effects, this compound has shown promising activity against parasites, particularly the blood fluke Schistosoma mansoni, the causative agent of schistosomiasis. benthamdirect.comnih.gov

This compound has been identified as a compound with selective antischistosomal properties. benthamdirect.comnih.gov It has demonstrated efficacy against different developmental stages of the S. mansoni parasite. benthamdirect.comnih.gov

In vitro studies have provided the primary evidence for this compound's ability to kill S. mansoni and inhibit its reproductive capacity. benthamdirect.comnih.gov The research has assessed its effects on both the larval stages (schistosomula) and adult worms.

When tested against schistosomula of various ages (3-hour, 1-day, 3-day, 5-day, and 7-day old), this compound at a concentration of 300 μg/mL was lethal to all schistosomula within 120 hours. benthamdirect.comnih.gov

Adult schistosomes (49 days old) were also susceptible. benthamdirect.comnih.gov Exposure to this compound at 150 μg/mL resulted in extensive damage to the tegument (the outer surface of the worm) and eventual death. benthamdirect.comnih.govresearchgate.net At a sub-lethal concentration of 100 μg/mL, the alkaloid completely halted egg-laying by paired adult worms, a critical finding since the eggs are the primary cause of pathology in schistosomiasis. benthamdirect.comnih.govresearchgate.net Notably, these studies also reported that this compound exhibited no cytotoxicity to mammalian cells at effective concentrations, indicating a selective action against the parasite. benthamdirect.comnih.gov

| Schistosoma mansoni Life Stage | This compound Concentration | Observed Effect | Reference |

| Schistosomula (various ages) | 300 μg/mL | Death of all parasites within 120 hours | benthamdirect.comnih.govresearchgate.net |

| Adult Worms | 150 μg/mL | Extensive tegumental damage and death | benthamdirect.comnih.govresearchgate.net |

| Paired Adult Worms | 100 μg/mL | 100% reduction in egg-laying | benthamdirect.comnih.govresearchgate.net |

Antileishmanial Investigations

This compound has been identified as having potential antileishmanial properties. nih.gov Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasites exist in two main forms: the extracellular, flagellated promastigote found in the insect vector, and the intracellular, non-flagellated amastigote which multiplies within mammalian host cells. plos.org Research has pointed to the activity of this compound against these parasites, although detailed in vitro and in vivo efficacy data, such as IC50 values against different Leishmania species, are not extensively documented in publicly available literature.

Anti-Trypanosomatidae Potential

The potential of this compound against parasites of the family Trypanosomatidae, which includes Trypanosoma cruzi (the causative agent of Chagas disease), has been a subject of scientific inquiry. nih.gov Computational studies, such as molecular docking, have been employed to evaluate the interaction of this compound with key enzymes in T. cruzi, suggesting it as a candidate for further investigation. nih.gov While some sources indicate known activity against T. cruzi, comprehensive experimental data detailing this potential remains limited. nih.gov

Gastroprotective Effects

Beyond its antiparasitic activities, this compound has been investigated for its protective effects on the gastrointestinal mucosa.

This compound hydrochloride has demonstrated a protective role against gastric and intestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs), such as naproxen (B1676952). nih.gov The mechanism of this protection involves multiple pathways.

Research in rat models has shown that pretreatment with this compound can significantly reduce the macroscopic and microscopic gastric lesions caused by NSAIDs. nih.gov This protective effect is associated with a reduction in oxidative stress, as evidenced by the inhibition of changes in malondialdehyde (MDA) and the restoration of glutathione (B108866) (GSH) levels in the gastric tissue. nih.gov

Furthermore, this compound mitigates the inflammatory response triggered by NSAIDs. It has been shown to decrease the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into the gastric mucosa. nih.gov The alkaloid also reduces the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov An additional protective mechanism is the increase in gastric mucosal blood flow, which is crucial for maintaining mucosal integrity. nih.gov

Table 2: Gastroprotective Effects of this compound (EPI) against Naproxen (NAP)-Induced Gastric Damage in Rats

| Parameter | NAP-Treated Group | EPI + NAP-Treated Group | Protective Effect |

|---|---|---|---|

| Myeloperoxidase (MPO) Activity | Elevated | Reduced | Decreased neutrophilic infiltration nih.gov |

| Malondialdehyde (MDA) Levels | Increased | Inhibited changes | Reduced oxidative stress nih.gov |

| Glutathione (GSH) Levels | Decreased | Inhibited changes | Restored antioxidant capacity nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Reduced | Attenuated pro-inflammatory response nih.gov |

| Gastric Mucosal Blood Flow (GMBF) | No significant change | Increased by 15% | Enhanced mucosal defense nih.gov |

Data sourced from a study on naproxen-induced gastric damage in rats. nih.gov

Modulation of Leukocyte Infiltration in Gastrointestinal Tissues

This compound has demonstrated a significant capacity to modulate inflammatory responses in the gastrointestinal tract, primarily by inhibiting the infiltration of leukocytes. This activity is crucial in the context of inflammatory bowel diseases, such as Crohn's disease, where an excessive influx of neutrophils into the intestinal mucosa contributes to tissue damage.

Research in animal models of intestinal inflammation has provided compelling evidence for the role of this compound in this process. In a study involving rats with trinitrobenzenesulfonic acid (TNBS)-induced colitis, a model that mimics Crohn's disease, treatment with this compound at a dose of 1 mg/kg was shown to significantly reduce neutrophilic infiltration in the colon. plos.org This was quantified by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils and a well-established biochemical marker for their presence in tissue. plos.orgnih.gov The this compound-treated group exhibited a marked decrease in MPO activity, indicating a reduction in the number of neutrophils migrating into the inflamed colonic tissue. plos.org

Similarly, in a model of naproxen-induced gastrointestinal damage, pretreatment with this compound hydrochloride also led to a significant reduction in gastric MPO activity. nih.gov This effect underscores the compound's ability to interfere with the inflammatory cascade that leads to leukocyte recruitment and subsequent tissue injury in the gastrointestinal system. The mechanism is believed to be linked to the broader anti-inflammatory properties of this compound, including the downregulation of pro-inflammatory cytokines that act as chemoattractants for leukocytes. nih.gov

Table 1: Effect of this compound on Myeloperoxidase (MPO) Activity in Gastrointestinal Tissues

| Study Model | Treatment Group | MPO Activity (U/mg of tissue) | Percentage Reduction vs. Control |

|---|---|---|---|

| Naproxen-induced Gastric Damage nih.gov | Naproxen Control | Data not specified, but significantly elevated | N/A |

| This compound (10mg/kg) + Naproxen | 3.4 ± 0.3 | Significantly reduced compared to Naproxen control | |

| TNBS-induced Colitis plos.org | TNBS Control | Significantly elevated | N/A |

| This compound (1 mg/kg) + TNBS | Significantly reduced | Statistically significant reduction observed |

Cardioprotective Research

Emerging research has highlighted the potential of this compound as a cardioprotective agent, particularly in the context of ischemic heart disease. Its multifaceted actions suggest a promising role in mitigating the damage caused by interruptions in blood flow to the heart muscle.

Ischemia-reperfusion (I/R) injury is a significant clinical problem where the restoration of blood flow to an ischemic part of the heart paradoxically causes further damage. This damage involves a complex interplay of oxidative stress, inflammation, and cellular calcium overload.

A preclinical study investigated the effects of this compound in a rat model of cardiac I/R. The findings from this research indicate that pretreatment with this compound can confer significant protection to the myocardium. The proposed mechanism for this cardioprotective effect involves the modulation of the Ca2+/cAMP/adenosine (B11128) signaling pathway. nih.gov By attenuating the intracellular Ca2+ overload that typically occurs during reperfusion, this compound may help prevent the subsequent contractile dysfunction and cell death in cardiomyocytes. nih.gov

A major and often fatal complication of acute myocardial infarction and cardiac I/R is the development of severe cardiac arrhythmias. These electrical disturbances are frequently linked to the deregulation of intracellular calcium homeostasis in heart cells. nih.gov

Table 2: Effect of this compound on Cardiac Arrhythmias and Lethality in a Rat Ischemia-Reperfusion Model

| Parameter | Control (Ischemia-Reperfusion) | This compound (10 mg/kg) + I/R | This compound (15 mg/kg) + I/R |

|---|---|---|---|

| Atrioventricular Block (AVB) Incidence | 80% | Not specified | 30% |

| Lethality (LET) Incidence | 70% | Not specified | 20% |

Broader Biological Spectrum

Beyond its anti-inflammatory and cardioprotective effects, this compound has been investigated for a wider range of biological activities, demonstrating its potential as a versatile therapeutic agent.

Several studies have noted the antibacterial properties of this compound, although detailed investigations into its spectrum of activity are still emerging. nih.gov The imidazole (B134444) moiety present in the structure of this compound is a common feature in many compounds known for their antimicrobial effects. Research has indicated that this compound exhibits activity against various pathogens.

Notably, this compound has shown significant in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. plos.org While not a bacterium, this highlights the compound's potential against infectious agents. Reports have mentioned general antibacterial activity in mice, but specific data on the minimum inhibitory concentration (MIC) against a broad panel of bacterial species, such as Staphylococcus aureus or Escherichia coli, are not extensively detailed in the currently available literature. Further research is required to fully characterize its antibacterial profile and potential clinical applications in this area.

The potential of this compound as an antiproliferative agent has also been a subject of scientific inquiry. The term "antineoplastic agents" has been associated with this compound in scientific indexing, suggesting research into its effects on cancer cells. nih.gov

Studies have shown that this compound does not negatively impact the viability of healthy cells, such as murine microglial cells (BV-2 cell line) and peritoneal macrophages, at concentrations up to 100 μg/mL. plos.orgnih.gov This suggests a favorable selectivity profile. However, comprehensive studies detailing the 50% inhibitory concentration (IC₅₀) of pure this compound against a wide range of human tumor cell lines are limited in the reviewed literature. While its antiproliferative potential has been described, more specific data is needed to ascertain its efficacy and selectivity against different types of cancer. nih.gov

Table 3: Reported Biological Activities of this compound

| Activity | Model/Organism | Observed Effect | Reference |

|---|---|---|---|

| Schistomicidal | Schistosoma mansoni (in vitro) | Active at 150-300 µg/mL | plos.org |

| Cell Viability (Non-cancerous) | Murine Microglial Cells (BV-2) | No significant reduction in viability up to 100 µg/mL | nih.gov |

| Cell Viability (Non-cancerous) | Peritoneal Macrophages | Not cytotoxic | plos.org |

Antioxidant Properties

This compound, an imidazole alkaloid derived from the leaves of Pilocarpus microphyllus, has demonstrated notable antioxidant properties in various preclinical studies. Its mechanism of action in combating oxidative stress involves the modulation of key biomarkers and endogenous antioxidant systems. Research indicates that this compound can mitigate cellular damage induced by oxidative processes, suggesting its potential as a protective agent against conditions exacerbated by oxidative stress.

Detailed research findings have illuminated the capacity of this compound to counteract oxidative damage in different biological contexts. In a study investigating naproxen-induced gastrointestinal damage, this compound was shown to protect against this damage by reducing oxidative stress. nih.gov This protective effect is crucial as nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen are known to induce oxidative injury in the gastrointestinal tract.

Further evidence of its antioxidant activity comes from a study on a rat model of Crohn's disease, an inflammatory bowel disease characterized by significant oxidative stress. In this model, this compound treatment was found to reverse parameters of inflammation and lipid peroxidation. nih.gov Specifically, it was observed that this compound could maintain or restore levels of glutathione (GSH), a critical endogenous antioxidant, while simultaneously decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

The antioxidant effects of this compound also extend to the central nervous system. In studies of lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells, this compound has been shown to attenuate the inflammatory response. researchgate.net This anti-inflammatory action is closely linked to a reduction in oxidative stress, highlighting the compound's potential to protect neural tissues from oxidative damage. researchgate.net

The following table summarizes the key findings from studies on the antioxidant properties of this compound:

Research Findings on the Antioxidant Properties of this compound

| Study Focus | Model System | Key Findings | Reference |

| Naproxen-induced gastrointestinal damage | Rat model | Protected against gastric and intestinal damage by reducing oxidative stress. | nih.gov |

| Crohn's disease | Rat model with trinitrobenzenesulfonic acid-induced colitis | Maintained or restored glutathione (GSH) levels and decreased malondialdehyde (MDA) levels. | nih.gov |

| Neuroinflammation | Lipopolysaccharide (LPS)-induced microglial cells | Attenuated the inflammatory response, which is associated with a reduction in oxidative stress. | researchgate.net |

The table below details the specific effects of this compound on biomarkers of oxidative stress as reported in the literature.

Effect of this compound on Oxidative Stress Biomarkers

| Biomarker | Effect Observed | Context | Reference |

| Glutathione (GSH) | Maintained or restored levels | Crohn's disease model | nih.gov |

| Malondialdehyde (MDA) | Decreased levels | Crohn's disease model | nih.gov |

The collective findings from these studies underscore the significant antioxidant potential of this compound, primarily demonstrated through its ability to modulate key markers of oxidative stress and protect against cellular damage in various pathological conditions.

Molecular Mechanisms of Action and Cellular Targets of Epiisopiloturine

Regulation of Toll-like Receptor 4 (TLR4) Signaling Pathways

Epiisopiloturine has been shown to interfere with the inflammatory cascade initiated by Toll-like Receptor 4 (TLR4). TLR4 is a critical pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs). researchgate.netnih.gov The activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory mediators. researchgate.net

Research conducted on microglial cells demonstrated that this compound pretreatment effectively inhibits the expression of TLR4 when these cells are stimulated with LPS. researchgate.netresearchgate.net By reducing the expression of this key receptor, this compound curtails the initial signal that leads to the activation of downstream inflammatory pathways. researchgate.net This inhibitory action on TLR4 expression is a crucial aspect of its anti-inflammatory effects, preventing the cell from fully responding to pro-inflammatory stimuli like LPS. researchgate.netnih.gov

Interference with NF-κB Pathway Activation

The nuclear factor-kappa B (NF-κB) pathway is a pivotal downstream target of TLR4 signaling and a central regulator of inflammation. researchgate.net Upon TLR4 activation, signaling adaptors lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer, typically p50/p65, to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. researchgate.net

This compound has been found to significantly interfere with this process. Studies have revealed that treatment with this compound inhibits the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated microglial cells. researchgate.netresearchgate.net This inhibition prevents the activation and nuclear translocation of NF-κB, thereby suppressing the expression of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes. researchgate.net This mechanism is a key contributor to the anti-inflammatory properties of the alkaloid. researchgate.netresearchgate.net

Modulation of Mitogen-Activated Protein Kinases (MAPKs)

Mitogen-activated protein kinases (MAPKs) are another family of signaling proteins activated by TLR4 stimulation that play a critical role in inflammation. researchgate.netlongdom.org The MAPK family includes several key kinases, and their activation leads to the activation of transcription factors like activator protein 1 (AP-1), which regulates the expression of inflammatory proteins. researchgate.net this compound has been shown to modulate the activity of specific MAPKs. researchgate.netresearchgate.net

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are members of the MAPK family involved in various cellular processes, including inflammation. nih.govnih.govnih.gov Research has demonstrated that this compound pretreatment leads to a reduction in the phosphorylation of ERK1/2 in microglial cells that have been stimulated with LPS. researchgate.net By inhibiting the activation of ERK1/2, this compound can dampen the inflammatory response mediated by this signaling pathway. researchgate.netresearchgate.net

c-Jun N-terminal kinases (JNKs) are another critical component of the MAPK signaling cascade, known to be activated by cellular stress and pro-inflammatory cytokines. nih.govnih.gov The activation of JNK is associated with the production of inflammatory mediators. researchgate.net this compound has been observed to decrease the phosphorylation of JNK in LPS-stimulated microglial cells. researchgate.netresearchgate.net This inhibitory effect on JNK activation further contributes to the anti-inflammatory profile of this compound by disrupting a key pathway in the inflammatory response. researchgate.net

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

Inducible nitric oxide synthase (iNOS) is an enzyme responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov The expression of iNOS is upregulated by pro-inflammatory stimuli and is often driven by the activation of transcription factors like NF-κB. researchgate.net

Studies have consistently shown that this compound effectively reduces the expression of the iNOS protein in response to inflammatory triggers. researchgate.netresearchgate.netnih.gov For instance, in LPS-stimulated microglial cells, pretreatment with this compound led to a significant decrease in iNOS protein expression, which in turn resulted in lower production of nitric oxide. researchgate.netnih.gov This direct inhibition of a key inflammatory enzyme's expression is a significant mechanism through which this compound exerts its anti-inflammatory effects. nih.gov

Table 1: Summary of this compound's Molecular Targets in Inflammatory Pathways

| Target Molecule/Pathway | Effect of this compound | Cellular Consequence | Reference |

| Toll-like Receptor 4 (TLR4) | Inhibition of expression | Attenuation of the primary inflammatory signal | researchgate.netresearchgate.net |

| NF-κB (p65 subunit) | Inhibition of phosphorylation | Decreased nuclear translocation and transcription of pro-inflammatory genes | researchgate.netresearchgate.net |

| ERK1/2 (MAPK) | Reduction of phosphorylation | Attenuation of MAPK-mediated inflammatory signaling | researchgate.netresearchgate.net |

| JNK (MAPK) | Reduction of phosphorylation | Disruption of stress-activated inflammatory pathways | researchgate.netresearchgate.net |

| iNOS | Reduction of protein expression | Decreased production of nitric oxide | researchgate.netresearchgate.netnih.gov |

Interactions with Specific Parasite Proteins and Enzymes

The antiparasitic activity of this compound has been documented, particularly against the helminth parasite Schistosoma mansoni. nih.govresearchgate.netnih.gov In vitro and in vivo studies have demonstrated that this compound can reduce the worm burden and cause significant morphological damage to the parasite's tegument, which is the outer protective layer of the worm. researchgate.netnih.gov

The precise molecular mechanism of its antiparasitic action is still under investigation. It has been hypothesized that due to its lipophilic nature, this compound may be capable of crossing the parasite's plasma membranes and interacting with various intracellular components. researchgate.net One study noted that the enzyme thioredoxin glutathione (B108866) reductase (TGR), which is essential for the survival of S. mansoni, could be a potential target, although this was not experimentally confirmed. nih.gov The observed damage to the tegument suggests a direct effect on the parasite. researchgate.net

Currently, there is no definitive research identifying a specific parasite protein or enzyme that this compound directly binds to or inhibits. Therefore, the exact molecular targets within parasites remain an area for future research to fully elucidate its mode of action as an antiparasitic agent. nih.gov

Role in Calcium and Adenosine (B11128) Signaling Pathways

This compound is suggested to exert cardioprotective effects through its action on Calcium (Ca2+) and Adenosine (ADO) signaling pathways in cardiac cells preprints.org. These pathways are critical for a multitude of cellular responses.

Calcium Signaling: The calcium signaling cascade is a fundamental mechanism for cellular regulation. It is often initiated when a ligand binds to a G-protein coupled receptor (GPCR) on the cell surface youtube.comyoutube.com. This activation stimulates the enzyme Phospholipase C (PLC), which then cleaves a membrane phospholipid known as phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) youtube.comyoutube.com. While DAG remains in the plasma membrane, IP3 diffuses through the cytoplasm and binds to IP3-gated calcium channels on the endoplasmic reticulum youtube.comyoutube.com. This binding triggers the release of stored calcium ions (Ca2+) into the cytosol, leading to a rapid increase in intracellular calcium concentration that activates a variety of downstream cellular responses youtube.com.

Adenosine Signaling: Adenosine acts as a crucial neuromodulator by interacting with four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3 mdpi.com. The signaling outcomes depend on the receptor subtype activated. For instance, the binding of adenosine to A1 receptors typically leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP) mdpi.com. Conversely, A2A receptor activation stimulates the adenylyl cyclase-cAMP-Protein Kinase A (PKA) pathway mdpi.com. Extracellular adenosine levels are tightly regulated, with increases often linked to cellular activity or stress, such as the significant consumption of ATP during seizures frontiersin.org.

| Pathway | Primary Receptor Type | Key Second Messengers | Primary Effector Enzyme | General Effect of Activation |

|---|---|---|---|---|

| Calcium Signaling | G-Protein Coupled Receptor (GPCR) | Inositol Triphosphate (IP3), Diacylglycerol (DAG), Calcium (Ca2+) | Phospholipase C (PLC) | Release of intracellular Ca2+ stores, activation of Protein Kinase C youtube.comyoutube.com |

| Adenosine Signaling | Adenosine Receptors (A1, A2A, A2B, A3) | Cyclic AMP (cAMP) | Adenylyl Cyclase (AC) | Modulation of cAMP levels (inhibition via A1, stimulation via A2A) mdpi.com |

Effects on Myeloperoxidase (MPO) Activity

This compound has demonstrated a significant inhibitory effect on myeloperoxidase (MPO) activity, a key enzyme involved in inflammatory processes. MPO is an enzyme predominantly found in neutrophils and is considered a marker for their infiltration into tissue during acute inflammation scispace.comnih.gov. The enzyme plays a role in generating reactive oxygen species, which contribute to tissue damage plos.org.

Research has shown that in rat models of naproxen-induced gastric and intestinal damage, pretreatment with this compound significantly attenuated the increase in MPO activity in these tissues ufc.br. This finding suggests that the anti-inflammatory properties of this compound may be linked to its ability to reduce the migration and infiltration of neutrophils into inflamed tissue, thereby lowering MPO activity scispace.comufc.br. By hindering the accumulation of these leukocytes, this compound may protect tissues from the damaging consequences of intense inflammatory responses scispace.comufc.br.

| Study Context | Model | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|---|

| Gastrointestinal Inflammation | Naproxen-induced gastric and intestinal damage in rats | Inhibition of Myeloperoxidase (MPO) activity | Significantly attenuated the naproxen-induced increase in MPO activity in the stomach and intestine. | ufc.br |

| Acute Inflammation | General inflammatory models | Inhibition of leukocyte migration and neutrophil infiltration | The anti-inflammatory action is suggested to involve the inhibition of MPO activity. | scispace.com |

Structure Activity Relationship Sar Studies and Analogue Development

Analysis of Key Structural Features for Biological Activities

The biological activity of epiisopiloturine is intrinsically linked to its distinct chemical architecture. The molecule consists of a lactone ring, a phenyl group, and a methyl-imidazole group. nih.gov Spectroscopic and X-ray diffraction analyses have revealed that the benzene (B151609) and methyl-imidazole rings are aligned in a parallel fashion, suggesting a π-π stacking interaction that may be crucial for its biological functions. nih.gov

This compound has demonstrated a range of biological activities, including anti-inflammatory, antinociceptive (pain-relieving), and schistosomicidal (anti-parasitic) effects. nih.govnih.gov Its anti-inflammatory properties are attributed to its ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Furthermore, it has been shown to interfere with key signaling pathways involved in inflammation, such as the TLR4/NF-κB-MAPK pathway in microglial cells. nih.gov

In the context of its schistosomicidal activity against Schistosoma mansoni, the entire molecular structure appears to be important. Molecular docking studies have suggested that imidazole (B134444) alkaloids from Pilocarpus microphyllus can interact with the parasite's thioredoxin glutathione (B108866) reductase (SmTGR), a critical enzyme for its survival. This interaction is thought to involve both hydrophobic and hydrogen bonding.

Design and Synthesis of this compound Derivatives and Analogues

Despite the promising biological activities of this compound, the design and synthesis of its derivatives and analogues represent an area with limited published research. The primary focus of existing studies has been on the isolation, characterization, and evaluation of the natural compound itself.

The technological challenge of this compound's low aqueous solubility has been a significant hurdle in its development as a therapeutic agent. researchgate.net This limitation has spurred some research into formulation strategies rather than extensive chemical modification of the core structure.

Modification of the phenyl ring: Introduction of various substituents could modulate lipophilicity and electronic properties, potentially influencing binding to biological targets.

Modification of the lactone ring: Opening or altering the lactone ring could lead to new classes of compounds with different stability and activity profiles.

The lack of extensive research in this area highlights a significant opportunity for future synthetic and medicinal chemistry studies to explore the chemical space around the this compound scaffold.

Metal Complexation of this compound and Modulation of Bioactivity

A notable strategy that has been explored to modulate the bioactivity of this compound is through its complexation with metal ions. Research has demonstrated that the formation of metal complexes can significantly alter the compound's therapeutic efficacy.

In a key study, this compound was complexed with copper(II) and zinc(II) salts. researchgate.net The resulting metal complexes, Cu(epi)42 and [Zn(epi)2Cl2], were isolated and structurally characterized. researchgate.net Subsequent testing of these complexes against adult worms of Schistosoma mansoni revealed a striking difference in their biological activity compared to the free alkaloid.

The coordination of this compound with copper(II) led to an enhancement of its schistosomicidal properties. researchgate.net Conversely, binding to zinc(II) resulted in a decrease in its activity against the parasite. researchgate.net These findings underscore the significant role that metal coordination can play in modulating the biological profile of this compound, suggesting that the development of metallodrugs could be a viable strategy for enhancing its therapeutic potential.

Table 1: Effect of Metal Complexation on the Schistosomicidal Activity of this compound

| Compound | Metal Ion | Effect on Schistosomicidal Activity |

| This compound (EPI) | None | Baseline activity |

| Cu(epi)42 | Copper(II) | Improved activity |

| [Zn(epi)2Cl2] | Zinc(II) | Decreased activity |

This table is based on findings from studies on the metal complexation of this compound. researchgate.net

Rational Design Strategies for Enhanced Therapeutic Profiles

Rational design strategies for this compound are still in their nascent stages, with much of the focus being on understanding its fundamental properties. A significant challenge for its therapeutic application is its low aqueous solubility. researchgate.net

One of the few examples of a rational design approach has been the use of computational modeling to investigate the complexation of this compound with cyclodextrins. researchgate.net In silico studies have explored the formation of inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of the alkaloid. researchgate.net Molecular modeling has indicated that the formation of an this compound:HP-β-CD complex is energetically favorable and can enhance the dissolution rate of the compound. researchgate.net This approach, while focused on formulation, represents a rational strategy to overcome a key limitation of the natural product.

Future rational design strategies could leverage the growing understanding of this compound's mechanism of action. For instance, with more detailed knowledge of its binding site on targets like SmTGR, computational tools could be employed to design analogues with improved binding affinity and selectivity. This could involve:

Structure-based drug design: Utilizing the three-dimensional structure of the target protein to design molecules that fit optimally into the binding pocket.

Pharmacophore modeling: Identifying the key structural features of this compound responsible for its biological activity and using this model to design novel compounds with similar or enhanced properties.

As more data on the structure-activity relationships of this compound and its potential targets become available, the application of these rational design strategies will be crucial in unlocking its full therapeutic potential.

Pharmaceutical Formulation and Delivery Strategies for Epiisopiloturine

Approaches to Address Solubility and Bioavailability Challenges

Several innovative formulation approaches are being investigated to improve the delivery of epiisopiloturine, with a focus on nanoparticle-based systems, liposomal encapsulation, and cyclodextrin (B1172386) complexation. These technologies aim to increase the dissolution rate and oral absorption of this promising alkaloid.

Nanoparticle technology offers a versatile platform for enhancing the delivery of poorly soluble drugs like this compound. By encapsulating the active compound within a nanocarrier, it is possible to improve its solubility, stability, and bioavailability. nih.gov

Recent research has explored the use of nanoparticles formulated with acetylated cashew gum to entrap this compound. These nanocarriers have demonstrated the ability to provide sustained release of the alkaloid in vitro, suggesting a potential for improved bioavailability and clinical efficacy in vivo. researchgate.net Another significant advancement is the development of self-nanoemulsifying drug-delivery systems (SNEDDS) for this compound. nih.gov A study demonstrated that a SNEDDS formulation significantly enhanced the oral absorption of this compound in a murine model. nih.gov This improved absorption translated to enhanced in vivo antischistosomal activity, with the SNEDDS formulation reducing the total female worm burden by 74%, compared to a 51% reduction with the free drug. researchgate.netnih.gov These findings underscore the potential of nanoparticle-based systems to overcome the biopharmaceutical challenges associated with this compound. nih.govnih.gov

Liposomes, which are vesicular structures composed of lipid bilayers, are well-established drug carriers that can encapsulate both hydrophilic and hydrophobic compounds, making them suitable for improving the solubility of apolar molecules like this compound. researchgate.netnih.govpharmaexcipients.com The encapsulation of drugs within liposomes can enhance their stability and modify their release characteristics. nih.gov

A study on the liposomal encapsulation of this compound investigated the use of different lipid compositions, specifically varying the weight ratio of dipalmitoylphosphatidylcholine (DPPC) to cholesterol. researchgate.netnih.gov Formulations with DPPC:cholesterol ratios of 9:1 and 8:2 were prepared, and their in vitro activity against Schistosoma mansoni was evaluated. researchgate.netnih.gov The results showed that liposomes loaded with this compound (300 µg/mL) were effective in killing 100% of the parasites. researchgate.netnih.gov This demonstrates that liposomal encapsulation is a viable strategy to enhance the solubility and biological activity of this compound. researchgate.netnih.gov

| Lipid Composition (DPPC:Cholesterol) | This compound Concentration | Time to 100% Parasite Death | Reference |

|---|---|---|---|

| 9:1 | 300 µg/mL | 96 hours | researchgate.netnih.gov |

| 8:2 | 300 µg/mL | 120 hours | researchgate.netnih.gov |

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, which allows them to form inclusion complexes with poorly soluble guest molecules, thereby enhancing their aqueous solubility and dissolution rate. researchgate.netnih.govnih.gov

The complexation of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be an effective method for improving its solubility. researchgate.netconsensus.app A study investigating this approach found that inclusion complexes prepared by methods such as kneading, nebulization, and lyophilization significantly increased the dissolution rate of this compound. researchgate.net This complexation is a promising strategy for the development of improved pharmaceutical dosage forms of this compound. researchgate.netconsensus.app

Evaluation of In Vitro Dissolution Rates of Formulations

The in vitro dissolution rate is a critical parameter for predicting the in vivo performance of a drug formulation. For poorly soluble drugs, enhancing the dissolution rate is a key objective of formulation development. nih.govnih.gov

Studies on this compound formulations have demonstrated significant improvements in dissolution with advanced delivery systems. In the case of cyclodextrin complexation, the inclusion of this compound with HP-β-CD resulted in a dramatic increase in its dissolution rate. researchgate.net Over 90% of the complexed this compound dissolved within the first 10 minutes, compared to only 26.62% of the unformulated drug in the same timeframe. researchgate.net While detailed dissolution profiles for liposomal this compound are not extensively reported, the observed in vitro schistosomicidal activity, which is dependent on the release of the drug from the liposomes, suggests a controlled release mechanism. researchgate.netnih.gov Similarly, nanoparticles containing this compound have been shown to exhibit sustained release in vitro. researchgate.net

| Formulation | Percentage Dissolved in 10 minutes | Reference |

|---|---|---|

| Isolated this compound | 26.62% | researchgate.net |

| This compound:HP-β-CD Inclusion Complex | >90% | researchgate.net |

Pharmacokinetic Implications of Advanced Formulations

The ultimate goal of developing advanced formulations for this compound is to improve its pharmacokinetic profile, leading to enhanced therapeutic efficacy. The pharmacokinetics of a drug, which encompasses its absorption, distribution, metabolism, and excretion, can be significantly altered by the drug delivery system used. nih.govfrontiersin.orgnih.gov

For this compound, the use of a self-nanoemulsifying drug-delivery system (SNEDDS) has been shown to have profound pharmacokinetic implications. nih.gov The improved oral absorption observed with the SNEDDS formulation directly translates to increased bioavailability. nih.gov This enhancement in bioavailability is crucial for achieving therapeutic concentrations of the drug at its site of action, as evidenced by the superior in vivo antischistosomal activity of the SNEDDS-EPI formulation compared to the free drug. nih.gov While specific pharmacokinetic studies on liposomal and other nanoparticle formulations of this compound are not yet widely available, the principles of these delivery systems suggest potential benefits. Liposomal encapsulation can protect the drug from premature degradation and alter its distribution in the body, potentially leading to a longer circulation time and targeted delivery. pharmaexcipients.comnih.gov Similarly, nanoparticle-based systems can modify the release kinetics and improve the absorption of the encapsulated drug. nih.govfrontiersin.org The sustained release characteristics observed with acetylated cashew gum nanoparticles containing this compound point towards a formulation that could maintain therapeutic drug levels over an extended period, potentially reducing dosing frequency and improving patient compliance. researchgate.net

Preclinical Safety Assessment and Toxicology of Epiisopiloturine

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single high-dose exposure. nih.gov These studies are fundamental in classifying a compound's toxicity and determining its median lethal dose (LD50).

While comprehensive acute toxicity data for epiisopiloturine is limited in publicly available literature, some studies provide initial insights. In one investigation, a high oral dose of a test substance at 2000 mg/kg, a general limit dose in single-dose toxicity studies, was administered to rats without observing related toxicological effects. nih.gov Another study investigating the protective effects of this compound hydrochloride in rats used oral doses up to 30 mg/kg without reporting acute toxicity. nih.gov Research on related compounds suggests that signs of acute intoxication in various animal models, including rodents and nonhuman primates, are often comparable to clinical manifestations observed in humans. nih.gov

Subchronic Toxicity Evaluations

Subchronic toxicity studies involve the repeated administration of a substance over a period, typically ranging from 28 to 90 days, to evaluate the adverse effects of prolonged exposure. criver.com These evaluations provide critical information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL). nih.govcriver.com

Currently, specific subchronic toxicity studies for this compound are not available in the reviewed scientific literature. Such studies would be a necessary component of a complete preclinical safety assessment to understand the cumulative effects and potential for organ damage following repeated dosing.

In Vitro Cytotoxicity Assessments in Mammalian Cell Lines

In vitro cytotoxicity assays are crucial for evaluating the direct toxic effects of a compound on cells in a controlled environment. researchgate.netnih.gov These tests often use various mammalian cell lines to predict a substance's potential for causing cell death. researchgate.netuchile.cl

This compound has been evaluated for its cytotoxic potential in several studies. Research has indicated that this compound exhibits low toxicity to mammalian cells in vitro. nih.govplos.org A specific study investigating the effects of this compound on neuroinflammation provides detailed cytotoxicity data. In this study, the viability of BV-2 microglial cells, a type of mammalian cell line, was assessed using the MTT assay after exposure to various concentrations of this compound. The results demonstrated that this compound, at concentrations ranging from 1 to 100 μg/mL, did not cause a significant reduction in cell viability compared to the control group. nih.govresearchgate.netnih.gov This lack of cytotoxicity was a key finding that supported further investigation into its anti-inflammatory properties. nih.gov

| Concentration (μg/mL) | Effect on Cell Viability | Assay Method | Source |

|---|---|---|---|

| 1 | No significant reduction | MTT | nih.gov |

| 10 | No significant reduction | MTT | nih.gov |

| 25 | No significant reduction | MTT | nih.gov |

| 50 | No significant reduction | MTT | nih.gov |

| 100 | No significant reduction | MTT | nih.gov |

Safety Pharmacology Investigations

Safety pharmacology studies are designed to investigate the potential undesirable effects of a substance on vital physiological functions. criver.com The core battery of tests typically evaluates effects on the central nervous, cardiovascular, and respiratory systems to predict potential adverse reactions in humans. criver.comemkatech.com

Based on the available scientific literature, specific safety pharmacology studies for this compound have not been published. A complete preclinical workup would require these investigations, including assessments of neurological function, cardiovascular parameters such as heart rate and blood pressure, and respiratory function, to meet regulatory guidelines and ensure human safety. criver.comerbc-group.com

Histopathological Evaluations in Animal Models

Histopathological evaluation involves the microscopic examination of tissues to identify signs of damage or disease. nih.gov It is a critical endpoint in toxicology studies to assess organ-specific toxicity. nih.govnih.gov

Studies investigating the therapeutic effects of this compound have included histopathological analyses that provide insight into its safety profile at the tissue level. In a study on naproxen-induced gastrointestinal damage in rats, pretreatment with this compound was shown to prevent both macroscopic and microscopic gastric damage. nih.gov Histological analysis revealed that this compound significantly decreased the damage scores caused by naproxen (B1676952). nih.gov

Similarly, in a rat model of Crohn's disease, animals treated with this compound showed reduced inflammation and damage in the colon. nih.gov Histopathological examination revealed reduced immunostaining for inflammatory markers such as interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as a reduced inflammatory cell count in the colonic tissue. nih.gov These findings suggest that, within the context of these inflammatory models, this compound did not induce tissue damage and, in fact, exhibited protective effects. However, dedicated toxicology studies with histopathological endpoints across a wide range of organs are necessary to fully characterize its safety. mdpi.com

| Animal Model | Tissue Examined | Key Histopathological Findings | Source |

|---|---|---|---|

| Rat model of naproxen-induced gastric injury | Stomach | Decreased scores of macroscopic and microscopic gastric damage. | nih.gov |

| Rat model of Crohn's disease | Colon | Reduced immunostaining for IL-1β, iNOS, and COX-2; reduced inflammatory cell count. | nih.gov |

Translational Research and Future Directions for Epiisopiloturine

Current Status in the Drug Development Pipeline

Currently, epiisopiloturine remains in the preclinical phase of the drug development pipeline. Extensive research has been conducted using in vitro (cell-based) and in vivo (animal) models to characterize its pharmacological properties. nih.govnih.gov Studies have successfully demonstrated its efficacy in animal models of inflammatory conditions, neuroinflammation, parasitic infections, and pain. nih.govplos.orgnih.govacs.org

Despite these promising preclinical findings, there is no evidence in the public domain of this compound having entered human clinical trials. The transition from preclinical research to clinical assessment is a significant step that requires comprehensive safety, toxicity, and pharmacokinetic data that are foundational for gaining regulatory approval for human studies. The current body of research is focused on establishing a strong scientific basis for its therapeutic potential and understanding its mechanisms of action. nih.govmdpi.com

Challenges and Opportunities in Clinical Translation

The journey of this compound from a laboratory compound to a clinically approved therapeutic is marked by both significant challenges and unique opportunities.

Challenges:

Bioavailability and Solubility: A primary hurdle for many alkaloids, including this compound, is poor water solubility, which can limit oral absorption and bioavailability. ufc.brnih.gov Researchers have begun to address this by creating a hydrochloride salt of the molecule to improve solubility and by developing advanced drug delivery systems, such as self-nanoemulsifying drug-delivery systems (SNEDDS), to enhance its absorption. ufc.brresearchgate.nettandfonline.com

Need for Further Mechanistic Studies: While progress has been made, a complete understanding of the molecular mechanisms underlying its diverse effects is crucial for identifying precise clinical applications and potential side effects. frontiersin.org

Clinical Trial Gap: The absence of human clinical data represents a major gap in its development. mdpi.com Translating promising results from animal models to human efficacy and safety is a complex and often unpredictable process.

Opportunities:

Economic and Abundant Source: this compound is obtained as a byproduct from the industrial extraction of pilocarpine (B147212), a widely used medication. nih.govplos.orgplos.org This suggests that it could be produced in large quantities at a relatively low cost, which is a significant advantage for developing affordable medicines, particularly for neglected tropical diseases. nih.govplos.org

Broad Therapeutic Potential: The demonstrated efficacy in preclinical models for anti-inflammatory, neuroprotective, antinociceptive, and antischistosomal activities suggests that this compound could be a versatile therapeutic agent for a range of diseases. nih.govplos.orgnih.gov

Advancements in Drug Delivery: The application of nanotechnology and novel formulation strategies presents a clear opportunity to overcome the inherent challenges of solubility and bioavailability, thereby enhancing the therapeutic potential of the compound. nih.govresearchgate.net

Identification of Novel Therapeutic Applications

Preclinical research has identified several promising therapeutic avenues for this compound, highlighting its potential to address unmet medical needs.

Neuroinflammatory and Neurodegenerative Diseases: this compound has been shown to attenuate neuroinflammation by interfering with the TLR4/NF-κB-MAPK signaling pathway in microglial cells. nih.govresearchgate.netresearchgate.net This mechanism suggests its potential as a therapeutic agent for neurodegenerative conditions where neuroinflammation plays a critical role. nih.govresearchgate.net

Inflammatory Bowel Disease (IBD): In animal models of colitis, this compound reduced inflammatory markers, including pro-inflammatory cytokines and enzymes like COX-2 and iNOS. frontiersin.orgnih.gov These findings point towards its potential use in treating inflammatory bowel diseases such as Crohn's disease. nih.gov

Antiparasitic Agent: A significant body of research has focused on its activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.govplos.org It has demonstrated efficacy against both adult and juvenile worms in vivo and reduces egg production, a key factor in the pathology of the disease. nih.govplos.orgsemanticscholar.org Its potential as a low-cost treatment makes it particularly relevant for this neglected tropical disease. nih.gov

Gastroprotection: Studies have shown that this compound can protect against gastrointestinal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing oxidative stress and inflammation. ufc.brnih.gov

Pain and Inflammation: The alkaloid exhibits significant antinociceptive (pain-relieving) and anti-inflammatory properties in various preclinical models, reducing leukocyte migration and pro-inflammatory mediators. acs.orgscispace.comufc.br It has also been shown to protect against chemotherapy-induced intestinal mucositis. researchgate.net

| Therapeutic Area | Key Preclinical Findings | Potential Disease Application | Reference |

|---|---|---|---|

| Neuroinflammation | Attenuates microglial activation via TLR4/NF-κB-MAPK pathway | Neurodegenerative Diseases | nih.govresearchgate.net |

| Gastrointestinal Inflammation | Reduces inflammatory markers (COX-2, iNOS, IL-1β) in colitis models | Inflammatory Bowel Disease (Crohn's) | nih.gov |

| Parasitic Infections | Effective against adult and juvenile S. mansoni; reduces worm burden and egg laying | Schistosomiasis | nih.govplos.org |

| Pain Management | Reduces inflammatory hypernociception and neutrophil migration | Inflammatory Pain | acs.orgscispace.com |

| Gastroprotection | Protects against NSAID-induced gastric damage | Drug-induced Ulcers | ufc.brnih.gov |

Advanced Research Methodologies

Modern computational and screening techniques are being leveraged to accelerate the research and development of this compound.

In silico methods, particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action for this compound. nih.govresearchgate.net These computational techniques predict how a ligand (like this compound) might bind to the active site of a protein target. plos.org

This approach has been used extensively to identify potential molecular targets for its schistosomicidal activity. plos.orgmdpi.com Studies have docked this compound and related alkaloids against several key enzymes of Schistosoma mansoni, including thioredoxin glutathione (B108866) reductase (TGR), purine (B94841) nucleoside phosphorylase, and methylthioadenosine phosphorylase. nih.govplos.orgnih.gov These analyses provide insights into the specific amino acid interactions that may be responsible for its therapeutic effect and help prioritize targets for further experimental validation. plos.org Similar docking studies have been performed to evaluate the potential of a ruthenium-epiisopiloturine complex against targets in Leishmania major. scirp.org

| Pathogen | Protein Target | Significance | Reference |

|---|---|---|---|

| Schistosoma mansoni | Thioredoxin Glutathione Reductase (TGR) | Identifies a key redox pathway enzyme as a potential target for schistosomicidal activity. | mdpi.comnih.gov |

| Schistosoma mansoni | Purine Nucleoside Phosphorylase (PNP) | Suggests interference with the parasite's essential purine salvage pathway. | nih.govplos.org |

| Leishmania major | Pteridine Reductase | Evaluates potential antileishmanial activity of a metal-based complex of this compound. | scirp.org |

High-throughput screening (HTS) is a methodology that allows for the rapid testing of thousands of chemical compounds for a specific biological activity. acs.org While there are no published studies detailing a large-scale HTS of this compound against a broad panel of biological targets, this approach is highly relevant to its future development.

The field utilizes HTS to discover new drug leads and to profile existing compounds. semanticscholar.org For instance, HTS has been used to identify inhibitors of Schistosoma mansoni's NAD(+) catabolizing enzyme and Trypanosoma brucei's N-myristoyltransferase, both of which are targets in diseases for which this compound or related compounds could be relevant. semanticscholar.orgacs.org Furthermore, data from HTS campaigns on large chemical libraries are being used to build predictive in silico models, which can then be used to screen natural products like this compound for potential activity against new targets. mdpi.comnih.gov Applying HTS to this compound could rapidly expand its known activity profile, potentially uncovering novel therapeutic applications beyond those currently being investigated.

Q & A

Q. What spectroscopic methods are recommended for the structural characterization of Epiisopiloturine, and how should experimental parameters be optimized?